molecular formula C10H9BrN4S B7553897 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine

5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine

Cat. No. B7553897
M. Wt: 297.18 g/mol
InChI Key: SCGADHNHIPFSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been found to have a number of useful properties, including its ability to act as an inhibitor of certain enzymes. In

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been found to be a competitive inhibitor of PKC, meaning that it competes with other molecules for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine are varied. It has been found to have anti-tumor activity in certain cancer cell lines, and has been shown to induce apoptosis (cell death) in these cells. It has also been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in certain cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine in lab experiments include its specificity for certain enzymes, its ability to inhibit these enzymes in a competitive manner, and its anti-tumor and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are a number of future directions for research involving 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine. One area of interest is the development of more specific inhibitors of PKC and other enzymes, which could have potential therapeutic applications. Another area of interest is the investigation of the potential toxicity of this compound, and the development of safer and more effective analogs. Finally, there is a need for further research into the biochemical and physiological effects of this compound, and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine involves a multi-step process. The first step involves the reaction of 2-chloro-5-bromopyrimidine with 1-cyclopropylimidazole in the presence of a base such as potassium carbonate. This reaction produces 2-(1-cyclopropylimidazol-2-yl)pyrimidine-5-bromide. The next step involves the reaction of this intermediate with sodium sulfide in the presence of a base such as potassium carbonate. This reaction produces 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine.

Scientific Research Applications

5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine has a number of scientific research applications. It has been found to be an effective inhibitor of certain enzymes, including protein kinase C (PKC), which is involved in a number of cellular processes. It has also been found to be an effective inhibitor of other enzymes, including the oncogenic protein kinase Pim-1.

properties

IUPAC Name

5-bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4S/c11-7-5-13-9(14-6-7)16-10-12-3-4-15(10)8-1-2-8/h3-6,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGADHNHIPFSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2SC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine

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